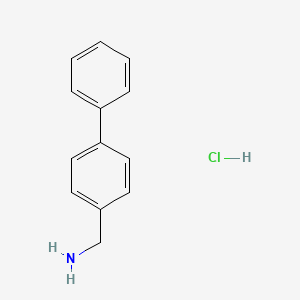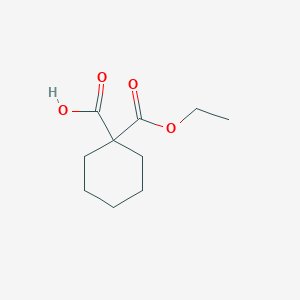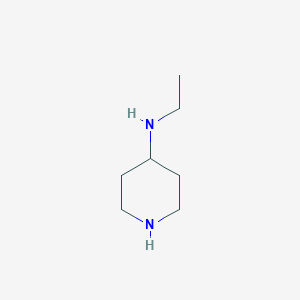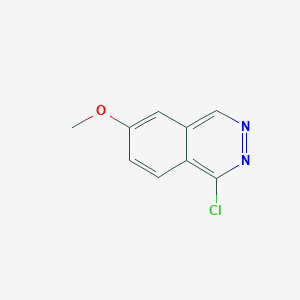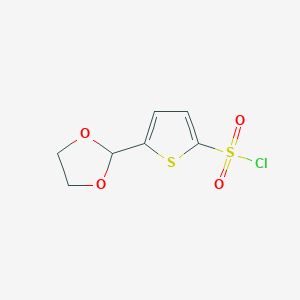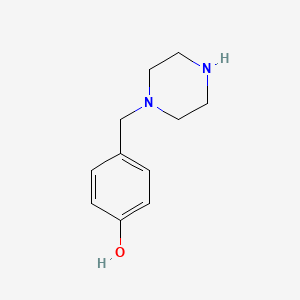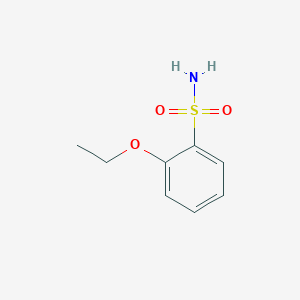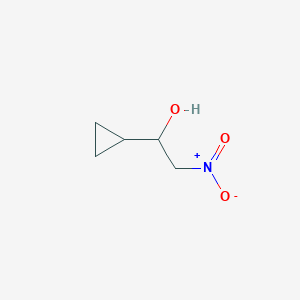
1-Cyclopropyl-2-nitroethanol
Vue d'ensemble
Description
1-Cyclopropyl-2-nitroethanol is a chemical compound with the molecular formula C5H9NO3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 1-Cyclopropyl-2-nitroethanol involves various chemical reactions. The exact synthesis routes and experimental details can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-nitroethanol consists of a cyclopropyl group attached to a 2-nitroethanol group . The molecular weight of this compound is 131.13 .Chemical Reactions Analysis
Nitro compounds like 1-Cyclopropyl-2-nitroethanol can undergo various chemical reactions. For instance, nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .Applications De Recherche Scientifique
- Application : Researchers have leveraged 1-Cyclopropyl-2-nitroethanol in the total synthesis of cyclopropane-containing natural products. Novel synthetic methodologies and innovative strategies have been employed to construct highly functionalized cyclopropanes .
- Application : Wittig olefination on 1-ethoxycyclopropan-1-ol, derived from 1-Cyclopropyl-2-nitroethanol, has been reported as a synthetic route. Recent decades have witnessed the synthesis and application of spirocyclopropanes annelated to six- and five-membered rings .
Natural Product Synthesis
Spirocyclopropane Synthesis
Safety and Hazards
Mécanisme D'action
Target of Action
1-Cyclopropyl-2-nitroethanol is an organic compound that is commonly used as an important intermediate in organic synthesis It is known that nitrocompounds, a group to which 1-cyclopropyl-2-nitroethanol belongs, have inhibitory effects on methanogenesis in the rumen, affecting the population of methanogens .
Mode of Action
Nitrocompounds, including 1-cyclopropyl-2-nitroethanol, have been found to slow down the fermentation process and notably decrease molar methane proportion . This suggests that these compounds interact with their targets, possibly methanogens, resulting in decreased methane production.
Biochemical Pathways
Nitrocompounds have been found to decrease the abundance of total methanogens and methanogens from the order methanobacteriales, reduce mcr a gene expression, and decrease coenzyme f420 and f430 contents . These changes suggest that 1-Cyclopropyl-2-nitroethanol may affect the biochemical pathways involved in methanogenesis.
Result of Action
The reduction in methane production and the decrease in the population of methanogens suggest that this compound may have significant effects on the microbial community in the rumen .
Action Environment
It is known that this compound is a colorless to slightly yellow liquid and has special hydroxyl and nitro functional groups that give it some special properties . It is also known to be irritating and corrosive, affecting the eyes, skin, and respiratory tract . Therefore, appropriate personal protective equipment must be worn when handling this compound, and it should be stored and handled away from fire sources and light .
Propriétés
IUPAC Name |
1-cyclopropyl-2-nitroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(3-6(8)9)4-1-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPNMNTVFKFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598433 | |
| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-nitroethanol | |
CAS RN |
54120-03-5 | |
| Record name | α-(Nitromethyl)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54120-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose](/img/structure/B1611945.png)
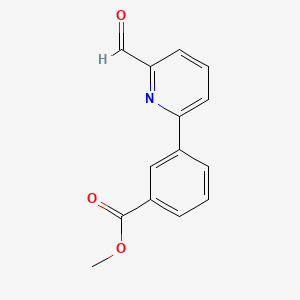
![(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1611947.png)



